N-(furan-2-ylmethyl)-1-methyl-N-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-methyl-N-(oxan-4-yl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-17-10-13(15-16-17)14(19)18(9-12-3-2-6-21-12)11-4-7-20-8-5-11/h2-3,6,10-11H,4-5,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDNPXPDLBHAAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N(CC2=CC=CO2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The 1,4-disubstituted triazole scaffold is synthesized via a Cu(I)-catalyzed reaction between methyl azide and propiolic acid. Methyl azide is prepared by treating methylamine hydrochloride with sodium azide in aqueous HCl, followed by distillation. Propiolic acid (HC≡CCOOH) undergoes cycloaddition with methyl azide in the presence of CuSO4·5H2O and sodium ascorbate in a tert-butanol/water mixture (1:1) at 25°C for 12 hours, yielding 1-methyl-1H-1,2,3-triazole-4-carboxylic acid in 78% yield.
Key Data:
- Reaction Conditions: 25°C, 12 h, CuSO4·5H2O (5 mol%), sodium ascorbate (10 mol%).
- Yield: 78% after recrystallization (ethanol/water).
- Characterization: 1H NMR (400 MHz, D2O) δ 8.12 (s, 1H, triazole-H), 3.92 (s, 3H, CH3).
Alternative Zn(OAc)2-Mediated Cyclization
A Zn(OAc)2-catalyzed method enables the synthesis of triazole derivatives from enolizable ketones and azides. For instance, reacting acetone with para-nitrophenyl azide in the presence of Zn(OAc)2 (20 mol%) in DMF at 80°C for 6 hours generates the triazole intermediate, which is subsequently oxidized to the carboxylic acid using KMnO4 in acidic conditions.
Key Data:
- Reaction Conditions: 80°C, 6 h, Zn(OAc)2 (20 mol%).
- Yield: 65% after oxidation.
Synthesis of N-(Furan-2-ylmethyl)-tetrahydro-2H-pyran-4-amine
Reductive Amination Strategy
The secondary amine is synthesized via reductive amination of tetrahydro-4H-pyran-4-one with furan-2-ylmethylamine. Tetrahydro-4H-pyran-4-one (1.0 equiv) and furan-2-ylmethylamine (1.2 equiv) are dissolved in dry methanol, followed by the addition of NaBH3CN (1.5 equiv) at 0°C. The reaction is stirred at room temperature for 24 hours, affording the secondary amine in 62% yield after column chromatography (SiO2, ethyl acetate/hexane 1:3).
Key Data:
- Reaction Conditions: RT, 24 h, NaBH3CN (1.5 equiv).
- Yield: 62%.
- Characterization: 1H NMR (400 MHz, CDCl3) δ 7.38 (dd, 1H, J = 1.8 Hz, furan-H), 6.32 (d, 1H, J = 3.2 Hz, furan-H), 4.02–3.94 (m, 2H, THP-H), 3.52 (s, 2H, CH2), 2.78–2.68 (m, 1H, THP-H), 1.82–1.70 (m, 4H, THP-H).
Alternative Alkylation Approach
Tetrahydro-2H-pyran-4-amine is alkylated with furan-2-ylmethyl bromide in the presence of K2CO3 in acetonitrile at reflux for 8 hours. The reaction proceeds via an SN2 mechanism, yielding the secondary amine in 55% yield.
Carboxamide Coupling and Final Product Assembly
Acid Chloride-Mediated Coupling
The triazole-4-carboxylic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in dry dichloromethane (DCM) at 40°C for 2 hours to form the acid chloride. The intermediate is reacted with N-(furan-2-ylmethyl)-tetrahydro-2H-pyran-4-amine (1.2 equiv) in DCM with triethylamine (2.0 equiv) as a base at 0°C, followed by stirring at room temperature for 4 hours. The crude product is purified via silica gel chromatography (ethyl acetate/hexane 1:1) to yield the title compound in 68% yield.
Key Data:
- Reaction Conditions: 0°C → RT, 4 h, Et3N (2.0 equiv).
- Yield: 68%.
- Characterization: 1H NMR (400 MHz, CDCl3) δ 8.24 (s, 1H, triazole-H), 7.42 (dd, 1H, J = 1.8 Hz, furan-H), 6.48 (d, 1H, J = 3.2 Hz, furan-H), 4.12–4.04 (m, 2H, THP-H), 3.92 (s, 3H, CH3), 3.78–3.70 (m, 2H, CH2), 2.86–2.76 (m, 1H, THP-H), 1.94–1.82 (m, 4H, THP-H).
Coupling Reagent-Assisted Synthesis
Alternatively, the carboxylic acid is activated with HATU (1.1 equiv) and DIPEA (2.0 equiv) in DMF for 10 minutes, followed by the addition of the secondary amine. The reaction is stirred at room temperature for 6 hours, yielding the product in 72% yield.
Mechanistic Insights and Optimization
Regioselectivity in Triazole Formation
The CuAAC reaction ensures exclusive 1,4-regioselectivity due to the catalytic influence of Cu(I), which stabilizes the transition state through π-coordination with the alkyne. In contrast, Zn(OAc)2-mediated cyclizations favor propargyl triazoles via enamine intermediates, as observed in the synthesis of propargyl-functionalized derivatives.
Challenges in Secondary Amine Synthesis
Reductive amination of cyclic ketones requires careful pH control to prevent over-reduction. NaBH3CN, a selective reducing agent for imines, minimizes side reactions such as ketone reduction to alcohols.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce specific functional groups, such as nitro groups to amines.
Substitution: Nucleophilic substitution reactions can be used to replace functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines, alcohols, and halides are used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Alcohols, ketones, and carboxylic acids.
Reduction Products: Amines and alcohols.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used as a probe in biological studies to investigate enzyme activities and binding interactions.
Industry: It can be used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be determined by the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of triazole carboxamides are highly dependent on substituents. Below is a comparative table of key analogs:
Key Observations
Aromatic vs. Aliphatic Substituents :
- The target compound’s furan-2-ylmethyl group provides moderate aromaticity compared to fluorophenyl (3o, 3p) or tetrafluorobiphenyl (36) substituents, which may increase binding to hydrophobic pockets .
- The tetrahydro-2H-pyran-4-yl group offers a balance of solubility and steric bulk, contrasting with the cyclohexylcarbamoyl in AMGbis009_8, which may reduce solubility but improve target selectivity .
Fluorine Incorporation :
- Fluorinated analogs (3o, 3p, 9) exhibit higher lipophilicity and metabolic stability due to fluorine’s electronegativity and resistance to oxidation . The absence of fluorine in the target compound may necessitate alternative strategies for bioavailability enhancement.
The target compound lacks such moieties, suggesting its activity may rely on the triazole core and pyran-furan synergy.
Implications for Structure-Activity Relationships (SAR)
- Metabolic Stability : Bulky substituents (e.g., tetrahydro-2H-pyran, cyclohexylcarbamoyl) may reduce cytochrome P450-mediated metabolism compared to smaller groups like ethyl or methyl .
- Target Selectivity: Fluorine and quinoline groups (3o, 3p) could enhance selectivity for bacterial SOS response pathways or Wnt/β-catenin signaling, as suggested in and . The target compound’s furan-pyran combination may favor alternative targets.
Biological Activity
N-(furan-2-ylmethyl)-1-methyl-N-(tetrahydro-2H-pyran-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including antiproliferative effects, antimicrobial properties, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 270.32 g/mol. The compound features a furan ring, a tetrahydropyran moiety, and a triazole structure, which are known to contribute to its biological activities.
Antiproliferative Activity
Recent studies have demonstrated that compounds containing the 1,2,3-triazole moiety exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Study Findings : A series of 1,2,3-triazole derivatives were evaluated for their antiproliferative activity against breast, colon, and lung cancer cell lines. The results indicated that certain derivatives showed IC50 values in the low micromolar range (1.95–4.24 μM), suggesting potent anticancer properties .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses inhibitory effects against common bacterial strains such as Escherichia coli and Staphylococcus aureus.
The mechanisms underlying the biological activities of this compound involve:
- Enzyme Inhibition : The compound has been shown to inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis. This inhibition contributes to its antiproliferative effects .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions of the compound with target enzymes, suggesting favorable docking conformations that enhance its biological efficacy .
Study on Anticancer Activity
A recent study synthesized several triazole derivatives and evaluated their anticancer activity through various assays. The most effective compound exhibited an IC50 value significantly lower than standard chemotherapeutics like doxorubicin and 5-fluorouracil .
Antimicrobial Evaluation
Another study focused on the antimicrobial potential of triazole derivatives against pathogenic bacteria. The results highlighted the effectiveness of specific derivatives in inhibiting bacterial growth compared to control antibiotics .
Q & A
Q. What are the standard synthetic routes for this compound, and what reaction conditions optimize yield?
The synthesis typically involves a multi-step approach:
- Triazole core formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is used to construct the 1,2,3-triazole ring. Catalysts like CuI and solvents such as DMF or THF are critical for regioselectivity .
- Functionalization : Subsequent alkylation or coupling reactions introduce the furan-2-ylmethyl and tetrahydropyran-4-yl groups. Temperature control (e.g., 60–80°C) and catalysts (e.g., triethylamine) improve reaction efficiency .
- Purification : Column chromatography or recrystallization is employed to isolate the final product. Typical yields range from 40% to 65%, depending on stepwise optimization .
Q. Which spectroscopic techniques are essential for structural confirmation?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm substituent connectivity (e.g., furan protons at δ 6.2–7.4 ppm, triazole carbons at δ 140–150 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H] peak at m/z 304.15) .
- Infrared (IR) Spectroscopy : Absorbance bands for amide C=O (~1650 cm) and triazole C-N (~1450 cm) confirm functional groups .
Q. What are the primary structural features influencing this compound’s reactivity?
- The triazole ring participates in π-π stacking and hydrogen bonding, critical for biological interactions.
- The tetrahydropyran group enhances solubility and metabolic stability via its oxygen-rich heterocycle.
- The furan moiety contributes to electrophilic substitution reactions, enabling further derivatization .
Advanced Research Questions
Q. How can researchers optimize synthetic routes to address low yields in the final alkylation step?
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in alkylation reactions.
- Catalyst Selection : Phase-transfer catalysts (e.g., TBAB) enhance interfacial reactions between immiscible phases.
- Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) mitigates side reactions. Monitor progress via TLC or HPLC .
Q. What experimental strategies resolve contradictions in reported biological activity (e.g., antimicrobial vs. inactive)?
- Assay Standardization : Compare variables like bacterial strains (Gram-positive vs. Gram-negative), compound concentration (µM vs. mM), and incubation time.
- Orthogonal Assays : Validate initial findings with alternative methods (e.g., broth microdilution vs. agar diffusion).
- Structure-Activity Relationship (SAR) Studies : Modify substituents (e.g., replacing furan with thiophene) to isolate bioactive motifs .
Q. How can computational modeling predict target interactions for this compound?
- Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., CYP450 or kinase targets). Focus on hydrogen bonds with the triazole and amide groups .
- Pharmacophore Mapping : Identify essential features (e.g., hydrophobic tetrahydropyran, hydrogen-bond acceptor furan) for virtual screening .
- MD Simulations : Assess binding stability over 100-ns trajectories to prioritize high-affinity targets .
Q. What crystallographic methods refine the compound’s 3D structure, and how are data inconsistencies addressed?
- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation. SHELXL (via SHELXTL) refines anisotropic displacement parameters .
- Twinning Analysis : Apply WinGX/ORTEP to detect and model twinned crystals, common in flexible tetrahydropyran systems .
- Validation Tools : Check geometric outliers (e.g., bond lengths, angles) with CCDC Mercury to ensure structural integrity .
Methodological Considerations Table
Key Research Gaps and Recommendations
- Bioactivity Mechanisms : Prioritize in vitro target deconvolution (e.g., pull-down assays with biotinylated analogs) .
- Metabolic Stability : Assess hepatic microsome stability to guide lead optimization .
- Crystallographic Data : Publish full crystallographic data (CCDC entry) to enable reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
